Cas no 1036500-56-7 (5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine)

5-Bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine is a brominated pyridine derivative featuring a tetrahydrofuran (THF) methylamine substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The bromine moiety enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. The oxolane (THF) ring contributes to improved solubility and conformational flexibility, facilitating its use in complex molecular architectures. Its well-defined structure and stability under standard conditions make it suitable for applications in medicinal chemistry, where it may act as a precursor for bioactive molecules. Proper handling and storage under inert conditions are recommended to maintain purity.
5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine structure
1036500-56-7 structure
Product name:5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine
CAS No:1036500-56-7
MF:C10H13BrN2O
MW:257.127021551132
MDL:MFCD11119351
CID:4568890
PubChem ID:43100931

5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-BROMO-N-(TETRAHYDRO-2-FURANYLMETHYL)-2-PYRIDINAMINE
    • 5-bromo-N-(oxolan-2-ylmethyl)pyridin-2-amine
    • 5-Bromo-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine
    • 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine
    • MDL: MFCD11119351
    • Inchi: 1S/C10H13BrN2O/c11-8-3-4-10(12-6-8)13-7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7H2,(H,12,13)
    • InChI Key: RKRQNTUWXYRVHD-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1)NCC1CCCO1

Computed Properties

  • Exact Mass: 256.021
  • Monoisotopic Mass: 256.021
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.2
  • XLogP3: 2.3

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 358.0±27.0 °C at 760 mmHg
  • Flash Point: 170.3±23.7 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine Security Information

5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM371845-1g
5-Bromo-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine
1036500-56-7 95%+
1g
$148 2023-11-26
Matrix Scientific
053209-500mg
5-Bromo-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine
1036500-56-7
500mg
$237.00 2021-06-27
Enamine
EN300-200581-2.5g
5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine
1036500-56-7 95%
2.5g
$697.0 2023-09-16
Enamine
EN300-200581-5.0g
5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine
1036500-56-7 95%
5g
$1033.0 2023-05-31
Matrix Scientific
053209-2.500g
5-Bromo-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine
1036500-56-7
2.500g
$720.00 2021-06-27
Ambeed
A485834-1g
5-Bromo-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine
1036500-56-7 98+%
1g
$136.0 2024-08-02
Enamine
EN300-200581-5g
5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine
1036500-56-7 95%
5g
$1033.0 2023-09-16
A2B Chem LLC
AW03488-250mg
5-Bromo-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine
1036500-56-7 95%
250mg
$179.00 2024-04-20
Aaron
AR01B92K-5g
5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine
1036500-56-7 95%
5g
$1446.00 2023-12-16
1PlusChem
1P01B8U8-10g
5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine
1036500-56-7 95%
10g
$1955.00 2023-12-26

Additional information on 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine

Introduction to 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine (CAS No. 1036500-56-7)

5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and versatile applications. This compound, identified by the CAS number 1036500-56-7, has garnered attention due to its potential in drug discovery and development. The presence of both bromine and pyridine moieties in its structure makes it a valuable intermediate for synthesizing various bioactive molecules.

The compound's structure consists of a pyridine ring substituted with an amine group at the 2-position and a bromine atom at the 5-position. Additionally, it features an oxolan-2-ylmethyl side chain, which introduces a cyclic ether moiety into the molecule. This unique arrangement of functional groups contributes to its reactivity and makes it a promising candidate for further chemical modifications.

In recent years, there has been a growing interest in exploring the pharmacological properties of heterocyclic compounds, particularly those incorporating pyridine scaffolds. Pyridine derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. The introduction of additional functional groups, such as bromine and oxolan moieties, can further enhance these properties by influencing the compound's binding affinity and metabolic stability.

Recent studies have highlighted the importance of 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine in the development of novel therapeutic agents. Researchers have demonstrated its potential in inhibiting specific enzymatic targets involved in various diseases. For instance, preliminary studies suggest that this compound may exhibit inhibitory activity against certain kinases, which are key targets in cancer therapy. The bromine atom in the molecule facilitates electrophilic aromatic substitution reactions, allowing for further derivatization and optimization of its pharmacological profile.

The synthesis of 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the bromination of a pyridine precursor, followed by nucleophilic substitution to introduce the amine group. The oxolan ring is then incorporated through condensation reactions involving appropriate aldehydes or ketones. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, may be employed to enhance reaction efficiency and selectivity.

The compound's physicochemical properties, including solubility, stability, and bioavailability, are critical factors that determine its suitability for pharmaceutical applications. Computational modeling and experimental techniques are often used to evaluate these properties before moving into preclinical studies. The presence of both polar and non-polar regions in its structure suggests that it may exhibit good solubility in both aqueous and organic solvents, making it amenable to various formulation strategies.

In conclusion, 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine (CAS No. 1036500-56-7) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and reported biological activities make it an attractive candidate for further investigation. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound is likely to play a crucial role in the development of next-generation drugs.

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Amadis Chemical Company Limited
(CAS:1036500-56-7)5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine
A1023067
Purity:99%
Quantity:5g
Price ($):377.0